Cinobufagin (C26H34O6) is a natural product classified as a bufadienolide steroid. [] It is primarily isolated from the skin and venom glands of toads belonging to the Bufo genus, particularly Bufo bufo gargarizans Cantor and Bufo melanostictus Schneider. [, ] Cinobufagin is a key bioactive component of Chan Su, a traditional Chinese medicine derived from the dried secretions of toad venom glands. [, , ]
In scientific research, cinobufagin has garnered significant attention due to its diverse pharmacological activities, primarily focusing on its potential as an anti-cancer agent. []
Molecular Structure Analysis
Hydroxylation: A major metabolic pathway observed in both mammals and microbial systems. [, ] Fungi like Alternaria alternata can specifically hydroxylate cinobufagin at the 12β-position. [] This reaction can generate new derivatives with altered biological activity.
Deacetylation: Occurs at the C-16 acetoxy group, often mediated by enzymes in biological systems. [, , , ] This reaction yields desacetylcinobufagin, a major metabolite with reduced biological activity compared to cinobufagin. []
Oxidation: Can occur at the 3-hydroxyl group, leading to the formation of 3-oxo derivatives. [] This reaction can be part of the metabolic pathway of cinobufagin in certain fungal species. []
Mechanism of Action
Anticancer Activity:
Induction of Apoptosis: Cinobufagin triggers programmed cell death in various cancer cell lines. [, , , , , , , , , , ] This effect involves:
Intrinsic Mitochondrial Pathway: Cinobufagin disrupts mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. [, , ]
Extrinsic Death Receptor Pathway: Cinobufagin upregulates Fas expression and activates caspase-8 and -10, leading to apoptosis. []
Cell Cycle Arrest: Cinobufagin induces cell cycle arrest at various phases (G2/M, S), preventing cancer cell proliferation. [, , , , ]
Inhibition of STAT3 Pathway: Cinobufagin suppresses the phosphorylation and nuclear translocation of STAT3, a key signaling molecule involved in cancer cell survival, proliferation, and angiogenesis. [, , , , ]
Inhibition of G6PD Activity: Cinobufagin inhibits glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for nucleotide biosynthesis and redox homeostasis. [] This leads to reduced DNA synthesis, increased reactive oxygen species (ROS), and ultimately apoptosis. []
Induction of Autophagy: Cinobufagin can trigger autophagy, a cellular self-degradation process, which can contribute to its anticancer effects. [] This process involves activation of the ROS/JNK/p38 signaling pathway. []
Other Activities:
Inhibition of Na+/K+-ATPase: Like other bufadienolides, cinobufagin inhibits the sodium-potassium pump, leading to its cardiotonic effects. [, , ]
Modulation of Opioid System: Cinobufagin may alleviate cancer pain by increasing the expression of β-endorphin and μ-opioid receptors in tumor tissues. [, ]
Physical and Chemical Properties Analysis
Anticancer Research:
Hepatocellular Carcinoma: Cinobufagin inhibits cell viability, induces apoptosis, and reduces migration in HCC cells, potentially through p53, AKT, and ERK pathways. [, , ]
Osteosarcoma: Cinobufagin exhibits strong antitumor effects in OS models, inducing apoptosis through mitochondrial pathways, inhibiting cell proliferation, and suppressing tumor growth. [, , ]
Lung Cancer: Cinobufagin demonstrates antitumor activity in NSCLC by blocking STAT3 signaling, inhibiting cell growth and metastasis. []
Breast Cancer: Acetyl-cinobufagin, a prodrug of cinobufagin, suppresses TNBC progression by inhibiting the STAT3 pathway, reducing tumor growth. []
Colorectal Cancer: Cinobufagin exhibits antitumor effects in CRC, inhibiting proliferation, migration, invasion, and angiogenesis. [, ]
Cholangiocarcinoma: Cinobufagin inhibits tumor growth and induces apoptosis in CCA cells, potentially through Notch signaling pathways. []
Oral Squamous Cell Carcinoma: Cinobufagin displays anticancer activity in OSCC by downregulating ANO1, a calcium-activated chloride channel overexpressed in various cancers. []
Applications
Pulmonary Fibrosis: Cinobufagin shows antifibrotic effects by suppressing TGF-β1 signaling, attenuating fibroblast activation, and inhibiting EMT. []
Acute Lung Injury: Cinobufagin alleviates LPS-induced ALI by regulating autophagy through the p53/mTOR pathway and suppressing inflammatory responses. []
Related Compounds
Desacetylcinobufagin
Compound Description: Desacetylcinobufagin is a metabolite of cinobufagin, formed by the removal of an acetyl group. [ [] ] It has been detected in rat serum after cinobufagin administration. [ [] ] Studies suggest that it has lower inhibitory activity on guinea pig heart Na+/K+-ATPase compared to cinobufagin. [ [] ]
3-Oxo-desacetylcinobufagin
Compound Description: 3-Oxo-desacetylcinobufagin is a metabolite of cinobufagin found in rat urine after oral administration. [ [] ] It is characterized by the presence of a keto group at the C-3 position and the absence of an acetyl group at the C-16 position. [ [] ]
3-Oxo-cinobufagin
Compound Description: 3-Oxo-cinobufagin is a metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by a keto group at the C-3 position, while retaining the acetyl group at the C-16 position. [ [] ]
3-epi-Desacetylcinobufagin
Compound Description: 3-epi-Desacetylcinobufagin is a metabolite of cinobufagin found in both rat urine and bile. [ [, ] ] It differs from desacetylcinobufagin by the stereochemistry at the C-3 hydroxyl group. [ [, ] ]
3-epi-12β-hydroxyl desacetylcinobufagin
Compound Description: 3-epi-12β-hydroxyl desacetylcinobufagin is a metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-12β position and the absence of an acetyl group at the C-16 position. [ [] ] The stereochemistry at the C-3 hydroxyl group is also inverted. [ [] ]
5β-Hydroxyl cinobufagin
Compound Description: 5β-Hydroxyl cinobufagin is a metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-5β position. [ [] ]
5β-Hydroxyl desacetylcinobufagin
Compound Description: 5β-Hydroxyl desacetylcinobufagin is a metabolite of cinobufagin found in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-5β position and the absence of an acetyl group at the C-16 position. [ [] ]
12β-Hydroxyl cinobufagin
Compound Description: 12β-Hydroxyl cinobufagin is a major metabolite of cinobufagin, formed through microbial transformation by fungi like Alternaria alternata. [ [, ] ] It is characterized by the presence of a hydroxyl group at the C-12β position. [ [, ] ] Although it exhibits slightly decreased cytotoxicity compared to cinobufagin, it still possesses significant activity. [ [, ] ]
1β,12β-Dihydroxyl cinobufagin
Compound Description: 1β,12β-Dihydroxyl cinobufagin is a novel metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of hydroxyl groups at both the C-1β and C-12β positions. [ [] ]
12β-Hydroxyl desacetylcinobufagin
Compound Description: 12β-Hydroxyl desacetylcinobufagin is a novel metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-12β position and the absence of an acetyl group at the C-16 position. [ [] ]
1β,12β-Dihydroxyl desacetylcinobufagin
Compound Description: 1β,12β-Dihydroxyl desacetylcinobufagin is a novel metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of hydroxyl groups at both the C-1β and C-12β positions and the absence of an acetyl group at the C-16 position. [ [] ]
Resibufogenin
Compound Description: Resibufogenin is a bufanolide found in Chan Su, similar to cinobufagin. [ [, ] ] It is often studied alongside cinobufagin for its potential antitumor effects. [ [, ] ]
Bufalin
Compound Description: Bufalin is a major bioactive component of Chan Su, like cinobufagin. [ [, , ] ] It displays anticancer properties and its mechanisms of action are often compared to those of cinobufagin. [ [, , ] ]
Telocinobufagin
Compound Description: Telocinobufagin is another bufanolide component found in toad venom and studied for its potential anticancer effects. [ [, ] ] It is considered to have high antiviral activity against MERS-CoV, SARS-CoV, and SARS-CoV-2. [ [] ]
Bufotalin
Compound Description: Bufotalin is a bufadienolide found in toad venom and studied for its potential anticancer effects. [ [, ] ] It shares structural similarities with cinobufagin and is often compared in terms of its pharmacological properties. [ [, ] ]
Gamabufotalin
Compound Description: Gamabufotalin is a bufadienolide found in toad venom, often studied alongside other bufanolides like cinobufagin. [ [, ] ]
Acetyl-cinobufagin
Compound Description: Acetyl-cinobufagin is a synthetic derivative of cinobufagin, designed to improve efficacy and reduce toxicity. [ [] ] Studies show that it can suppress triple-negative breast cancer progression by inhibiting the STAT3 pathway. [ [] ]
3-epiresibufogenin
Compound Description: 3-epiresibufogenin is a metabolite of resibufogenin produced by human intestinal bacteria. [ [] ]
3-epicinobufagin
Compound Description: 3-epicinobufagin is a metabolite of cinobufagin produced by human intestinal bacteria. [ [, ] ] This biotransformation may contribute to the deactivation of cinobufagin in the gut. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively). CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.
Compound 43 TAO kinase inhibitor is an ATP-competitive inhibitor of the thousand-and-one amino acid kinases TAOK1 and TAOK2 (IC50s = 11 and 15 nM, respectively). It is selective for TAOK1 and TAOK2 over 62 kinases in a panel, but does inhibit TAOK3 by 87% and seven additional kinases by 21-52%. Compound 43 TAO kinase inhibitor inhibits proliferation of SK-BR-3, BT-549, and MCF-7 cells by 94, 82, and 46%, respectively, at a concentration of 10 µM. It reduces tau phosphorylation by TAOK2 at residues S262/S356 and S202/T205/S208 when used at concentrations ranging from 5 to 60 µM in a kinase assay and at residues S202/T205/S208 when used at concentrations of 5, 10, and 30 µM in HEK293 cells. Compound 43 TAO kinase inhibitor reduces tau phosphorylation of residues T123 and T427, which are phosphorylated by TAOK1 and TAOK2 in vitro and have been identified in tangles in Alzheimer’s disease brain tissue. It also reduces tau phosphorylation in cortical neurons in a transgenic mouse model of tauopathy and in induced pluripotent stem cell-derived neurons from patients with frontotemporal lobar degeneration. CP 43 is a potent TAOK inhibitor.
Potent and selective inhibitor of NLRP3, reducing interleukin-1β (IL-1β) production in vivo and attenuating the severity of experimental autoimmune encephalomyelitis (EAE) CP-456773, also known as MCC950 and CRID3, is a potent and selective cytokine release inhibitor and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases. CP-456773 inhibits interleukin 1β (IL-1β) secretion and caspase 1 processing. MCC950 blocked canonical and noncanonical NLRP3 activation at nanomolar concentrations. MCC950 specifically inhibited activation of NLRP3 but not the AIM2, NLRC4 or NLRP1 inflammasomes. MCC950 reduced interleukin-1β (IL-1β) production in vivo and attenuated the severity of experimental autoimmune encephalomyelitis (EAE), a disease model of multiple sclerosis. MCC950 is a potential therapeutic for NLRP3-associated syndromes, including autoinflammatory and autoimmune diseases, and a tool for further study of the NLRP3 inflammasome in human health and disease.
Proapoptotic Sulindac Analog CP-461 is an orally bioavailable second-generation selective apoptotic antineoplastic drug (SAAND) and analog of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, with potential pro-apoptotic and antineoplastic activities. Upon administration, CP-461 specifically binds to and blocks the activity of cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway. Inhibition of cGMP-PDE permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. cGMP-PDE is overexpressed in a variety of cancer cell types; therefore, CP-461 selectively induces apoptosis in cancer cells, with minimal or no effect in healthy cells.